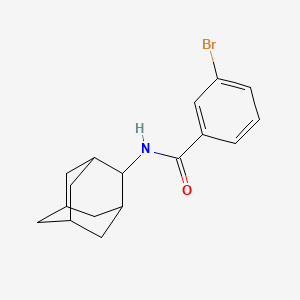
N-2-adamantyl-3-bromobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-2-adamantyl-3-bromobenzamide is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a unique mechanism of action and biochemical and physiological effects that make it a promising candidate for future research. In
作用機序
The mechanism of action of N-2-adamantyl-3-bromobenzamide involves the inhibition of tyrosine kinases and phosphodiesterases. Tyrosine kinases are enzymes that play a key role in signal transduction pathways, while phosphodiesterases are enzymes that break down cyclic nucleotides such as cAMP and cGMP. The inhibition of these enzymes by N-2-adamantyl-3-bromobenzamide leads to an increase in intracellular levels of cyclic nucleotides, which can have various physiological effects.
Biochemical and Physiological Effects:
N-2-adamantyl-3-bromobenzamide has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune responses. These effects have been observed in various cell types, including cancer cells and immune cells, and suggest that N-2-adamantyl-3-bromobenzamide could have potential therapeutic applications.
実験室実験の利点と制限
One advantage of using N-2-adamantyl-3-bromobenzamide in lab experiments is its unique mechanism of action, which could provide insights into various cellular processes. Additionally, the compound has been found to have low toxicity and high stability, which make it a suitable candidate for in vitro and in vivo studies. However, one limitation of using N-2-adamantyl-3-bromobenzamide is its limited solubility in aqueous solutions, which could affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research on N-2-adamantyl-3-bromobenzamide. One area of interest is the identification of specific tyrosine kinases and phosphodiesterases that are targeted by the compound, as this could provide insights into the molecular mechanisms underlying its effects. Additionally, further studies are needed to determine the optimal dosage and administration route of N-2-adamantyl-3-bromobenzamide for therapeutic applications. Finally, the potential use of N-2-adamantyl-3-bromobenzamide in combination with other drugs for the treatment of various diseases should be explored.
合成法
The synthesis of N-2-adamantyl-3-bromobenzamide involves the reaction of 2-adamantylamine with 3-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane and is typically carried out under reflux conditions for several hours. The product is then purified by column chromatography to obtain N-2-adamantyl-3-bromobenzamide in high yield and purity.
科学的研究の応用
N-2-adamantyl-3-bromobenzamide has been studied for its potential use in scientific research due to its unique mechanism of action and biochemical and physiological effects. This compound has been found to have an inhibitory effect on the activity of certain enzymes, including tyrosine kinases and phosphodiesterases. These enzymes play important roles in various cellular processes, and their inhibition by N-2-adamantyl-3-bromobenzamide could have significant implications for the treatment of various diseases.
特性
IUPAC Name |
N-(2-adamantyl)-3-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO/c18-15-3-1-2-12(9-15)17(20)19-16-13-5-10-4-11(7-13)8-14(16)6-10/h1-3,9-11,13-14,16H,4-8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYDEIZWMBAZMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-yl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methoxy-N-methylbenzamide](/img/structure/B5759599.png)



![N-(5-bromo-2-pyridinyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5759621.png)
![1-{[4-(methylthio)phenyl]sulfonyl}pyrrolidine](/img/structure/B5759624.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5759625.png)

![4-{4-ethyl-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5759651.png)
![3-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5759653.png)
![N-[(5-nitro-2-thienyl)methylene]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5759659.png)
![N-(2-methoxyphenyl)-2-{2-[(methylamino)methyl]phenoxy}acetamide](/img/structure/B5759660.png)
